molecular formula C15H30ClNO B12651413 N-(2-Chloroethyl)-N-methyldodecanamide CAS No. 84803-68-9

N-(2-Chloroethyl)-N-methyldodecanamide

Katalognummer: B12651413
CAS-Nummer: 84803-68-9
Molekulargewicht: 275.86 g/mol
InChI-Schlüssel: JSSZMWBPDFEYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloroethyl)-N-methyldodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a methyldodecanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-methyldodecanamide typically involves the reaction of dodecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Esterification: Dodecanoic acid is first converted to its corresponding ester using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The ester is then reacted with N-methyl-2-chloroethylamine in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloroethyl)-N-methyldodecanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of secondary amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(2-substituted ethyl)-N-methyldodecanamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloroethyl)-N-methyldodecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Chloroethyl)-N-methyldodecanamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the inhibition of their normal functions. This alkylation process can result in the disruption of cellular processes and induce cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Chloroethyl)-N-methyldodecanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its long alkyl chain provides hydrophobic characteristics that can influence its interaction with biological membranes and macromolecules.

Eigenschaften

CAS-Nummer

84803-68-9

Molekularformel

C15H30ClNO

Molekulargewicht

275.86 g/mol

IUPAC-Name

N-(2-chloroethyl)-N-methyldodecanamide

InChI

InChI=1S/C15H30ClNO/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16/h3-14H2,1-2H3

InChI-Schlüssel

JSSZMWBPDFEYBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)N(C)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.